![molecular formula C14H18N2O3 B5630171 1-(4-methoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B5630171.png)
1-(4-methoxybenzoyl)-4-piperidinecarboxamide
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Overview
Description
1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as N-phenyl-4-piperidinone or NPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. NPP is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol. It has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol.
Scientific Research Applications
Anti-Cancer Agent Synthesis
“1-(4-methoxybenzoyl)-4-piperidinecarboxamide” has been utilized in the synthesis of stilbene and dihydrostilbene derivatives , which are being researched for their potential as anti-cancer agents . These compounds are of interest due to their ability to interfere with the proliferation of cancer cells.
HIV-1 Inhibitors
The compound is also instrumental in the creation of coumarin dimers . These dimers are under investigation for their potential activity against HIV-1, offering a new avenue for antiretroviral drug development .
Solvent Extraction of Noble Metals
In the field of solvent extraction, “1-(4-methoxybenzoyl)-4-piperidinecarboxamide” derivatives have been applied to recover noble metal ions such as Au (III), Ag (I), Pd (II), and Pt (II) from aqueous solutions. This application is particularly relevant for the recycling of precious metals from electronic waste .
Polymer Membrane Separation
The same derivatives have been used in polymer membrane separation processes . This method is utilized for the selective separation of noble metal ions, which is crucial for both environmental and industrial applications .
Spectrophotometry
The stability constants of complexes formed by “1-(4-methoxybenzoyl)-4-piperidinecarboxamide” derivatives with noble metal ions have been determined using spectrophotometry . This technique is essential for understanding the binding efficiency and kinetics of these complexes .
Mechanism of Action
Target of Action
The primary targets of 1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as Aniracetam, are the Glutamate receptor 2, Glutamate receptor 3, 5-hydroxytryptamine receptor 2A, and Dopamine D2 receptor . These receptors play crucial roles in neurotransmission, affecting cognitive functions such as memory and attention .
Mode of Action
Aniracetam interacts with its targets to mediate a wide range of anxiolytic properties. This interaction may involve cholinergic, dopaminergic, and serotonergic systems . The compound’s mode of action involves both direct and indirect effects on desensitization .
Biochemical Pathways
Aniracetam affects the glutaminergic receptors, specifically the ionotropic glutamate receptors (iGluRs) which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxyl-5-methyl-isoxazole-4-prorionate (AMPA), and kainate (KA) receptors . These receptors are involved in the mediation of fast postsynaptic potentials .
Pharmacokinetics
The pharmacokinetics of Aniracetam involve absorption, distribution, metabolism, and excretion, collectively known as ADME properties .
Result of Action
The molecular and cellular effects of Aniracetam’s action involve the damage to the mitochondrial membrane and cristae in human leukemia and pancreatic cancer cells, leading to the loss of transmembrane potential, increase of cytosolic calcium, and activation of calcium-dependent apoptosis .
properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-4-2-11(3-5-12)14(18)16-8-6-10(7-9-16)13(15)17/h2-5,10H,6-9H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCGNNDLHWMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)carbonyl]piperidine-4-carboxamide |
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